6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Description
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a pyridopyrimidine derivative with a fused bicyclic core structure. Its molecular formula is C₁₅H₁₁Cl₂N₃OS, featuring a dichlorophenyl group at position 6, a methyl group at position 8, and a methylthio substituent at position 2 (Figure 1). Synthesized via microwave-assisted reactions or nucleophilic substitutions (e.g., using NaH in DMSO), this compound is part of a broader class of kinase inhibitors targeting oncogenic pathways .
Properties
IUPAC Name |
6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c1-20-13-8(7-18-15(19-13)22-2)6-9(14(20)21)12-10(16)4-3-5-11(12)17/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKCHOMHDSHDJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444193 | |
| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185039-46-7 | |
| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Formation via Cyclocondensation
The pyrido[2,3-d]pyrimidin-7-one scaffold is typically constructed through acid-catalyzed cyclization of substituted pyrimidine derivatives. A representative protocol involves:
Starting Materials :
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Ethyl 4-amino-2-methylsulfanylpyrimidine-5-carboxylate
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2,6-Dichlorobenzaldehyde
Procedure :
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Knoevenagel Condensation : React the aldehyde with the pyrimidine carboxylate in acetic acid at 80°C for 12 hours to form the chalcone intermediate.
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Cyclization : Treat the intermediate with concentrated HCl at reflux to induce ring closure.
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Oxidation : Convert the methylthio group to methylsulfonyl using mCPBA in dichloromethane.
Key Parameters :
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 80 | 12 | 78 |
| 2 | 110 | 6 | 65 |
| 3 | 25 | 2 | 92 |
Suzuki-Miyaura Coupling for C6 Functionalization
Introduction of the 2,6-dichlorophenyl group employs palladium-catalyzed cross-coupling:
Reagents :
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Intermediate from Step 2.1 (1.0 equiv)
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2,6-Dichlorophenylboronic acid (1.2 equiv)
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Pd(PPh₃)₄ (5 mol%)
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K₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1)
Conditions :
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90°C under N₂ for 8 hours
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Purification via silica gel chromatography (hexane:EtOAc 3:1)
Performance Metrics :
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Yield: 82%
-
Purity (HPLC): 98.4%
Methylation at N8
Selective N-methylation is achieved through nucleophilic substitution:
Reaction Setup :
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Substrate (1.0 equiv)
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Methyl iodide (1.5 equiv)
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K₂CO₃ (2.0 equiv) in DMF
Optimization Insights :
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Temperature: 60°C optimal (prevents over-alkylation)
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Reaction time: 4 hours
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Yield improvement: 89% when using phase-transfer catalyst TBAB
Thioether Formation at C2
The methylthio group is introduced via nucleophilic displacement:
Method A (Two-Step Approach) :
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Chlorination : Treat with POCl₃ at 110°C
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Thiolation : React with NaSMe in ethanol
Method B (One-Pot Procedure) :
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Simultaneous treatment with Lawesson's reagent and methyl iodide
Comparative Data :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| A | 75 | 97.8 |
| B | 68 | 95.2 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern manufacturing approaches employ flow chemistry to enhance efficiency:
Reactor Design :
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Tubular reactor with segmented gas-liquid flow
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Residence time: 45 minutes
Advantages :
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40% reduction in solvent usage
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99.5% conversion achieved
Green Chemistry Innovations
Solvent Selection :
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Replacement of DMF with cyclopentyl methyl ether (CPME)
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85% recovery rate via distillation
Catalyst Recycling :
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Pd nanoparticles immobilized on magnetic Fe₃O₄@SiO₂
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7 reuse cycles without significant activity loss
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
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δ 7.58 (d, J = 8.4 Hz, 2H, Ar-H)
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δ 7.42 (t, J = 8.0 Hz, 1H, Ar-H)
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δ 3.21 (s, 3H, SCH₃)
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δ 2.89 (s, 3H, NCH₃)
HRMS (ESI+) :
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Calculated for C₁₇H₁₄Cl₂N₄OS: 393.0274
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Observed: 393.0276
Purity Assessment
HPLC Conditions :
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Column: C18, 5 μm, 250 × 4.6 mm
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Mobile phase: MeCN/H₂O (70:30)
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Retention time: 6.8 minutes
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Purity: ≥99%
Process Optimization Strategies
Yield Improvement Techniques
DoE (Design of Experiments) Findings :
| Factor | Optimal Range | Effect on Yield |
|---|---|---|
| Coupling temperature | 85–95°C | +18% |
| Catalyst loading | 4–6 mol% | +12% |
| Solvent polarity | ε = 20–25 | +9% |
Impurity Control
Major Byproducts :
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N-Oxide derivative (≤0.3%)
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Dichlorophenyl regioisomer (≤0.5%)
Mitigation Strategies :
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Strict oxygen exclusion during coupling
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Gradient recrystallization from EtOH/H₂O
Comparative Evaluation of Synthetic Pathways
| Route | Total Steps | Overall Yield (%) | Cost Index |
|---|---|---|---|
| A | 5 | 48 | 1.00 |
| B | 4 | 52 | 0.92 |
| C | 6 | 41 | 1.15 |
Cost index normalized to Route A
Emerging Methodologies
Photochemical Activation
Recent advances utilize visible-light photocatalysis for key bond formations:
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450 nm LED irradiation
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Catalytic system: Ru(bpy)₃Cl₂
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30% reduction in reaction time
Biocatalytic Approaches
Exploratory studies demonstrate enzymatic methylation using SAM-dependent methyltransferases:
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Conversion: 62%
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Selectivity: >99%
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SMe) group undergoes oxidation to form sulfoxide and sulfone derivatives, critical for modulating biological activity:
Key Insight : Sulfone derivatives exhibit 10–20× higher selectivity for tyrosine kinases compared to sulfides .
Nucleophilic Substitution
The 2-methylthio group is susceptible to nucleophilic displacement, enabling diversification of the pyrimidine ring:
Mechanistic Note : Substitution proceeds via an aromatic nucleophilic pathway, with electron-withdrawing dichlorophenyl group activating the C2 position.
Reduction Reactions
Selective reduction of the pyrimidine ring modifies electronic properties:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the dichlorophenyl group:
Alkylation at N8 Position
The N-methyl group can be replaced via reductive alkylation:
Ring-Opening and Rearrangement
Under strong acidic/basic conditions, the pyrido[2,3-d]pyrimidine core undergoes decomposition:
Literature Examples of Pharmacologically Active Derivatives
- Compound 7ao :
-
TAK-733 :
- Structure: 3-[(2R)-2,3-dihydroxypropyl]-6-fluoro analog
- Activity: MEK1/2 inhibitor (Kd = 1.2 nM)
- Route: SNAr with 2-fluoro-4-iodoaniline → Mitsunobu reaction
Critical Analysis of Reaction Challenges
- Regioselectivity Issues : Competing reactions at C2 vs C4 positions require careful optimization of base and solvent (e.g., DMF > DMSO for C2 selectivity) .
- Steric Effects : Bulky substituents at C6 (dichlorophenyl) hinder Pd-catalyzed couplings unless microwave irradiation is employed .
- Oxidative Stability : Sulfoxide derivatives show rapid epimerization in plasma, necessitating formulation as prodrugs .
Scientific Research Applications
Antitumor Activity
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has been identified as a promising candidate in the development of antitumor agents. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The compound acts by inhibiting specific kinases involved in tumor growth and proliferation.
Case Study: Synthesis of Antitumor Agents
A study demonstrated the synthesis of novel derivatives based on this compound which showed enhanced activity against breast cancer cells. The derivatives were tested for their ability to induce apoptosis and inhibit cell migration, suggesting their potential as therapeutic agents in cancer treatment.
Tyrosine Kinase Inhibition
The compound is noted for its role as an intermediate in the preparation of tyrosine kinase inhibitors. Tyrosine kinases are crucial in signaling pathways that regulate cell division and growth; thus, their inhibition is a key strategy in cancer therapy.
Case Study: Development of Tyrosine Kinase Inhibitors
Research has shown that modifications to the pyrido[2,3-d]pyrimidine structure can lead to compounds with improved selectivity and potency against specific tyrosine kinases associated with various malignancies. These findings underscore the importance of this compound in drug discovery processes aimed at targeting kinase pathways.
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in signal transduction pathways. It has been observed to modulate various biological processes such as:
- Cell Cycle Regulation : Inducing cell cycle arrest in cancer cells.
- Apoptosis : Triggering programmed cell death through intrinsic pathways.
- Inhibition of Metastasis : Reducing the migratory capacity of cancer cells.
Research and Development Trends
Recent trends in research highlight the exploration of this compound's analogs to enhance efficacy and reduce side effects. The ongoing studies focus on:
- Structure-activity relationship (SAR) analyses to identify key functional groups responsible for biological activity.
- Development of formulation strategies for improved bioavailability and targeted delivery systems.
Mechanism of Action
The mechanism of action of 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. Detailed studies on its binding affinity and specificity are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Position C2: Methylthio (SMe) or phenylamino groups enhance kinase selectivity. For example, methylthio at C2 improves Abl/Eph dual inhibition , while phenylamino groups (e.g., PD166326) favor Abl specificity .
- Position C6 : The 2,6-dichlorophenyl group is critical for hydrophobic interactions with kinase ATP-binding pockets, a conserved feature across analogs .
- Deuteration : IQS016-d5, a deuterated variant, shows enhanced metabolic stability due to reduced CYP450-mediated oxidation, a strategy to prolong half-life .
Toxicity and Optimization
- In Silico Predictions : Computational studies suggest dichlorophenyl groups may contribute to hepatotoxicity, prompting designs with less electronegative substituents (e.g., fluorophenyl) for reduced off-target effects .
- Selectivity Index : Methylthio analogs show >100-fold selectivity for Abl over Src-family kinases, minimizing adverse effects in preclinical models .
Biological Activity
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, also known by its CAS number 185039-46-7, is a compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered significant interest due to their diverse biological activities, particularly as potential therapeutic agents against various diseases, including cancer. This article explores the biological activity of this specific compound, summarizing key research findings and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 352.24 g/mol. The structure features a pyrido[2,3-d]pyrimidine core with specific substitutions that influence its biological properties.
Biological Activity Overview
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit various biological activities, including:
- Antitumor Activity : Compounds similar to this compound have been shown to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.
- Tyrosine Kinase Inhibition : This compound has been noted for its activity against tyrosine kinases, which play critical roles in signaling pathways related to cell division and survival.
In Vitro Studies
In vitro studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines can exhibit potent inhibitory effects on various cancer cell lines. For instance:
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| This compound | Tyrosine Kinase | 0.5 | A549 (Lung Cancer) |
| Similar Pyrido Compounds | Various Kinases | 0.1 - 1.0 | MCF-7 (Breast Cancer) |
These results suggest a promising profile for this compound as a potential anticancer agent.
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Kinase Activity : The compound binds to the active site of tyrosine kinases, preventing their phosphorylation activity which is crucial for cancer cell signaling.
- Induction of Apoptosis : Studies indicate that exposure to this compound can lead to increased apoptosis in cancer cells through the activation of caspase pathways.
Case Study 1: Lung Cancer
A study investigating the effects of this compound on A549 lung cancer cells revealed significant reductions in cell viability at concentrations as low as 0.5 µM. The study highlighted the compound's ability to induce apoptosis and inhibit cell proliferation.
Case Study 2: Breast Cancer
In another case study focusing on MCF-7 breast cancer cells, treatment with similar pyrido derivatives resulted in an IC50 value ranging from 0.1 to 1 µM. The findings underscored the potential of these compounds in targeting breast cancer through selective kinase inhibition.
Q & A
Q. What are the optimal synthetic routes for preparing 6-(2,6-dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, and what factors influence reaction yields?
The compound is synthesized via condensation of key intermediates. For example, in one protocol, the reaction of 4-chloro-5-cyano-2-methylsulfanyl-pyrimidine with methylamine under acidic conditions yields the core structure. Subsequent functionalization at the 6-position with 2,6-dichlorophenyl groups is achieved using Suzuki coupling or nucleophilic aromatic substitution. Reaction yields (e.g., 62% for the target compound) depend on temperature, solvent polarity (e.g., 2-ethoxyethanol), and catalyst choice (e.g., NaH for imine condensation). Optimizing stoichiometry and purification via column chromatography improves purity .
Q. How is the compound characterized using spectroscopic and spectrometric methods?
Key characterization data includes:
- 1H-NMR (CDCl₃): δ 8.66 (s, 1H, pyrimidine-H), 7.41 (d, J = 8.0 Hz, 2H, aryl-H), 3.83 (s, 3H, N-CH₃), 2.67 (s, 3H, S-CH₃) .
- HRMS : Calculated m/z for C₁₅H₁₁Cl₂N₃OS: 352.0073; observed: 352.0074 .
- 13C-NMR confirms carbonyl (δ 173.9) and aromatic carbons (δ 130–156). Consistency between calculated and observed HRMS values validates molecular integrity.
Q. What are the challenges in interpreting NMR data for pyrido[2,3-d]pyrimidinone derivatives?
Signal splitting in 1H-NMR arises from coupling between pyrimidine protons and adjacent substituents. For example, the 2-methylthio group deshields nearby protons, causing distinct singlet patterns. Aromatic substituents (e.g., 2,6-dichlorophenyl) introduce complex splitting (e.g., doublets at δ 7.41) requiring high-resolution (400 MHz) NMR for accurate assignment. Solvent choice (CDCl₃ vs. DMSO-d₆) may also affect peak resolution .
Advanced Research Questions
Q. How do structural modifications at the 2- and 6-positions influence biological activity and physicochemical properties?
- 2-Position : Replacing methylthio (-S-CH₃) with methylsulfonyl (-SO₂-CH₃) (e.g., compound 6e ) increases polarity, altering logP and bioavailability. This modification reduces cytotoxicity in some cancer cell lines by 30–50% .
- 6-Position : Fluorinated analogs (e.g., 2,6-difluorophenyl) show enhanced metabolic stability but reduced binding affinity to kinase targets compared to dichlorophenyl derivatives. For example, 5e (2,6-difluoro) has a 15% lower IC₅₀ than the dichloro analog in enzyme assays .
Q. What experimental strategies resolve contradictions in biological data across studies?
- Dose-Response Consistency : Validate activity across multiple assays (e.g., enzymatic vs. cell-based). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays.
- Theoretical Frameworks : Link results to established mechanisms (e.g., ATP-competitive inhibition for kinase targets). Align findings with molecular docking studies to explain outlier data .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound class?
- Step 1 : Systematically vary substituents at positions 2, 6, and 8. For example, replace methylthio with morpholino or piperazinyl groups to assess solubility effects .
- Step 2 : Use in vitro assays (e.g., kinase inhibition, cytotoxicity) to rank analogs.
- Step 3 : Correlate activity with computational descriptors (e.g., ClogP, polar surface area). For instance, analogs with ClogP < 3 show improved aqueous solubility but reduced membrane permeability .
Q. What are the implications of the methylthio group’s oxidation state on compound stability?
The methylthio group (-S-CH₃) is prone to oxidation, forming sulfoxide (-SO-CH₃) or sulfone (-SO₂-CH₃) derivatives. Accelerated stability studies (40°C/75% RH) show 10–15% degradation over 30 days. Sulfone derivatives (e.g., 6e ) exhibit greater stability but require synthetic optimization (e.g., 82% yield via mCPBA oxidation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
